molecular formula C18H21FN4O2 B2959583 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 2097892-38-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide

Cat. No. B2959583
M. Wt: 344.39
InChI Key: XARILOBOJHRPOC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research has explored the structural aspects and properties of similar amide-containing isoquinoline derivatives, focusing on their ability to form gels or crystalline solids upon treatment with different acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, have shown intriguing fluorescence properties, which could be leveraged in material science and sensor applications. The fluorescence emission of these compounds varies depending on their protonation state and interaction with guest molecules, highlighting their potential in fluorescence-based detection and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Anticancer and Apoptosis-Inducing Activities

Another area of application is in cancer research, where certain quinazoline derivatives have been identified for their potential chemotherapeutic value. For example, KYS05090, a selective T-type Ca2+ channel blocker, has shown to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This activity was linked to its ability to generate intracellular reactive oxygen species (ROS) and reduce glucose uptake, suggesting a novel mechanism for cancer treatment (Rim et al., 2014).

Antimicrobial Activities

Quinazoline derivatives also exhibit significant antimicrobial activities. Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. These findings suggest their potential development into new antifungal medications, addressing the need for novel treatments due to rising drug resistance among pathogenic fungi (Bardiot et al., 2015).

Molecular Docking and Biological Potentials

The design and synthesis of new quinazoline derivatives for biological applications, including their evaluation for antimicrobial and anticancer activities, are crucial areas of research. Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, aiding in the rational design of more effective therapeutic agents. Some synthesized quinazoline derivatives have shown significant antimicrobial activity and moderate anticancer activity, demonstrating their potential as leads in drug discovery (Mehta et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-23(2)18-20-10-12-9-13(7-8-15(12)22-18)21-17(24)11-25-16-6-4-3-5-14(16)19/h3-6,10,13H,7-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARILOBOJHRPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide

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